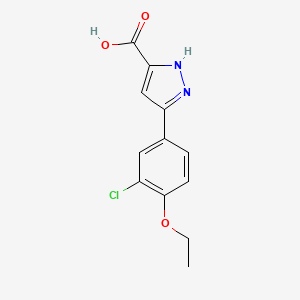
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives involves regiospecific reactions and may require single-crystal X-ray analysis for unambiguous structure determination due to the complexity of identifying regioisomers spectroscopically. A common approach involves the cyclocondensation of various aldehydes with hydrazines, leading to the formation of the pyrazole ring. Specific methods may utilize ultrasound irradiation to enhance reaction efficiency and selectivity, as demonstrated in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which shows the versatility and adaptability of synthetic methods for pyrazole derivatives (Machado et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined through spectroscopic methods and crystallographic analysis. Studies have shown that these compounds can crystallize in various space groups, with molecular geometry confirmed via single-crystal X-ray diffraction. The structure is further analyzed through spectroscopic evaluations, including FT-IR, NMR, and sometimes computational methods like density functional theory (DFT) to validate experimental findings and predict properties (Ö. Tamer et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including functionalization, which can modify their chemical properties significantly. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with aminophenol derivatives leads to N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing the compound's versatility in forming new chemical bonds and structures (İ. Yıldırım & F. Kandemirli, 2006).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including thermal stability and solvability, are crucial for their practical applications. These compounds exhibit a range of melting points and solubility profiles depending on their specific substituents and structural configurations. Thermal analyses, such as TG-DTG, along with solvability studies, are often employed to characterize these aspects comprehensively (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity, potential as catalysts, and interactions with various reagents, are of significant interest. Studies involving polarographic analysis and reactions under specific conditions (e.g., ultrasound irradiation) provide insights into the electrochemical behavior and reactivity patterns of these compounds. Such analyses are essential for understanding the compound's behavior in synthetic and potential industrial applications (C. K. Seth et al., 1981).
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including structures similar to 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, play a crucial role in the synthesis of biologically active compounds. These derivatives serve as significant scaffolds in heterocyclic compounds due to their diverse biological activities. They exhibit a range of biologic activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis methods of these derivatives and their biological applications are extensively reviewed, highlighting their importance in medicinal chemistry (Cetin, 2020).
Analytical and Ecotoxicity Studies
The study of carboxylic acids, including derivatives like 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, covers a wide range of applications from analytical methods for determining antioxidant activity to ecotoxicity analyses. These studies are crucial for understanding the properties and environmental impacts of such compounds. Analytical methods are developed to assess the antioxidant activity of carboxylic acids, while ecotoxicity studies evaluate the environmental risks associated with their presence (Munteanu & Apetrei, 2021; Staples et al., 2004).
Pharmacological Review and Drug Development
Significant research has been dedicated to exploring the pharmacological effects of carboxylic acid derivatives. These compounds, including structures akin to 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, are investigated for their potential in treating various diseases, showcasing their versatility in drug development. The pharmacological review of chlorogenic acid, a related compound, provides insights into its therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. Such reviews call for further research to optimize the biological and pharmacological effects of carboxylic acids, highlighting their potential as natural safeguard food additives and in reducing medicinal costs (Naveed et al., 2018).
Synthesis and Chemistry of Heterocycles
Propiedades
IUPAC Name |
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-11-4-3-7(5-8(11)13)9-6-10(12(16)17)15-14-9/h3-6H,2H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBQAXIOOLBOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)

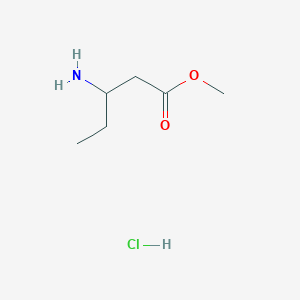
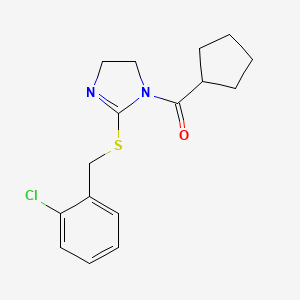
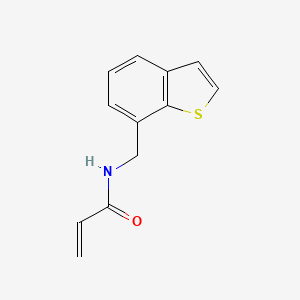
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2494737.png)
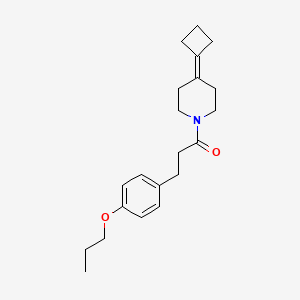

![4-N-Cyclopropyl-4-N-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2494741.png)
![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494743.png)
![2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide](/img/structure/B2494744.png)

![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)